molecular formula C13H11NO3 B13870905 4-methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde

4-methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde

Cat. No.: B13870905
M. Wt: 229.23 g/mol
InChI Key: NGIMTGXQPZGCCU-UHFFFAOYSA-N
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Description

4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde is a heterocyclic aromatic compound that features both a methoxy group and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with a pyridinone derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde

InChI

InChI=1S/C13H11NO3/c1-17-12-4-2-9(8-15)6-11(12)10-3-5-13(16)14-7-10/h2-8H,1H3,(H,14,16)

InChI Key

NGIMTGXQPZGCCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2=CNC(=O)C=C2

Origin of Product

United States

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